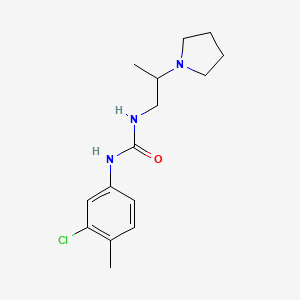
1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C15H22ClN3O and its molecular weight is 295.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Urea-derived Mannich bases, including compounds with structural similarities to 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, have been synthesized and examined for their efficacy as corrosion inhibitors. These inhibitors have shown promising results in preventing corrosion of mild steel surfaces in acidic environments, demonstrating their potential in industrial applications where corrosion resistance is critical. Their effectiveness increases with concentration and exhibits mixed-type inhibition properties, indicating their versatility in corrosion protection strategies (Jeeva et al., 2015).
Nonlinear Optical Properties
Research on chalcone derivatives closely related to this compound has revealed significant electro-optic properties, making them suitable for optoelectronic device fabrication. These compounds exhibit high second and third harmonic generation values, suggesting their application in the development of new materials for nonlinear optics. The relationship between molecular structure and nonlinear optical properties emphasizes the material's potential in enhancing optoelectronic device performance (Shkir et al., 2018).
Plant Morphogenesis
Urea derivatives have been identified as positive regulators of cell division and differentiation, exhibiting cytokinin-like activity. Certain urea compounds, including those structurally similar to this compound, are used in plant morphogenesis studies to enhance adventitious root formation and plant growth. These findings highlight the potential of urea derivatives in agricultural and horticultural applications, offering new tools for plant tissue culture and genetic engineering (Ricci & Bertoletti, 2009).
Anticancer Research
A series of urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The structural framework of these compounds, akin to this compound, has shown significant potential as anticancer agents. Their ability to inhibit cancer cell proliferation highlights the utility of urea derivatives in medicinal chemistry and cancer therapy research, paving the way for the development of new anticancer drugs (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11-5-6-13(9-14(11)16)18-15(20)17-10-12(2)19-7-3-4-8-19/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUZGTSAVUAGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
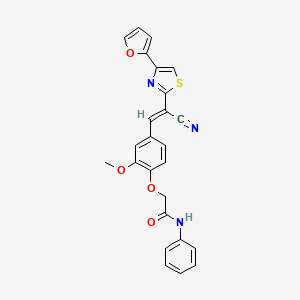
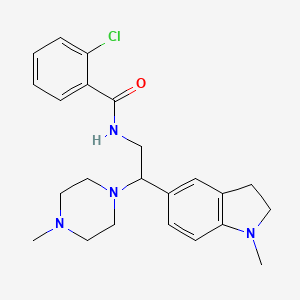
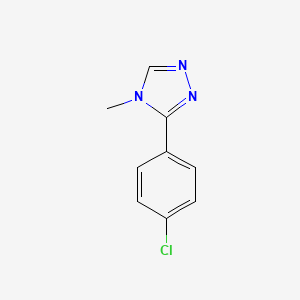

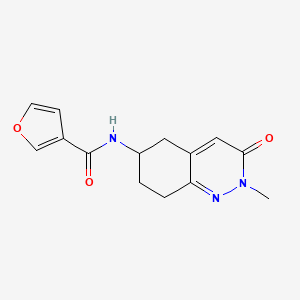


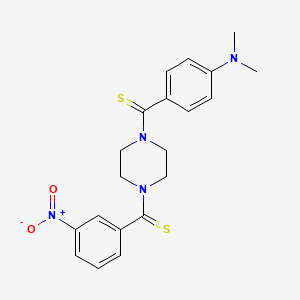

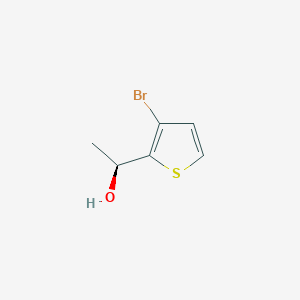
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/no-structure.png)
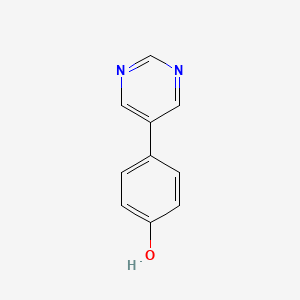

![3-Cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2585930.png)
